molecular formula C23H23NO4 B11084650 10-(4-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

10-(4-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

Cat. No.: B11084650
M. Wt: 377.4 g/mol
InChI Key: XZYSBVMGYAAXNN-UHFFFAOYSA-N
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Description

10-(4-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one is an organic heteropentacyclic compound It is known for its complex structure, which includes a dioxolo ring fused to an acridinone core

Preparation Methods

The synthesis of 10-(4-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a methoxy-substituted benzaldehyde with a suitable acridinone precursor under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the acridinone core to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring, modifying the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

10-(4-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound can prevent the unwinding of DNA, leading to cell death. This mechanism is particularly relevant in its potential anticancer applications, where it can selectively target rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar compounds include other acridinone derivatives and dioxolo-fused heterocycles. Compared to these compounds, 10-(4-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one is unique due to its specific substitution pattern and the presence of the dioxolo ring. This unique structure contributes to its distinct chemical and biological properties. Similar compounds include:

  • Actinodaphnine
  • Dioxoloquinoline derivatives

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

10-(4-methoxyphenyl)-7,7-dimethyl-5,6,8,10-tetrahydro-[1,3]benzodioxolo[5,6-b]quinolin-9-one

InChI

InChI=1S/C23H23NO4/c1-23(2)10-17-22(18(25)11-23)21(13-4-6-14(26-3)7-5-13)15-8-19-20(28-12-27-19)9-16(15)24-17/h4-9,21,24H,10-12H2,1-3H3

InChI Key

XZYSBVMGYAAXNN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=C(C=C5)OC)C(=O)C1)C

Origin of Product

United States

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